molecular formula C17H14Cl2N4O B2418001 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide CAS No. 1825638-55-8

3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide

Cat. No.: B2418001
CAS No.: 1825638-55-8
M. Wt: 361.23
InChI Key: NOHTXTMLOXHYTA-UHFFFAOYSA-N
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Description

The compound “3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of this compound is C17H14Cl2N4O, and its molecular weight is 361.23. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Scientific Research Applications

Synthesis of Novel Compounds

The chemical structure of 3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide serves as a foundation for synthesizing a wide range of heterocyclic compounds. For instance, it has been utilized in the synthesis of pyrazolopyrimidines derivatives, showcasing its versatility in forming complex structures with potential anti-cancer and anti-inflammatory properties (Rahmouni et al., 2016). Similarly, research has demonstrated its application in creating novel pyridothienopyrimidines and related fused systems, further highlighting its significant role in medicinal chemistry and drug design (Bakhite et al., 2005).

Antimicrobial and Antiprotozoal Activities

Compounds derived from this compound have been evaluated for their antimicrobial activities. This includes the synthesis of thio-substituted ethyl nicotinate derivatives leading to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives, with some showing promising antimicrobial activities against various pathogens (Gad-Elkareem et al., 2011). Additionally, quaternary 2-phenylimidazo[1,2-a]pyridinum salts derived from similar structures have been explored for antiprotozoal activity, indicating their potential in treating infections caused by Trypanosoma species (Sundberg et al., 1990).

Anti-inflammatory and Analgesic Applications

The research also extends to the anti-inflammatory and analgesic properties of compounds synthesized from this compound. Studies have synthesized and evaluated various derivatives for their potential in treating inflammation and pain, contributing valuable insights into their pharmacological profiles and therapeutic potential (Abignente et al., 1982).

Properties

IUPAC Name

3,6-dichloro-N-[3-(1-ethylimidazol-2-yl)phenyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-2-23-9-8-20-16(23)11-4-3-5-12(10-11)21-17(24)15-13(18)6-7-14(19)22-15/h3-10H,2H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHTXTMLOXHYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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